molecular formula C10H10N2O2 B3365352 methyl 7-methyl-1H-indazole-5-carboxylate CAS No. 1220039-49-5

methyl 7-methyl-1H-indazole-5-carboxylate

Cat. No. B3365352
CAS RN: 1220039-49-5
M. Wt: 190.2 g/mol
InChI Key: XECTWNKIPYGAEE-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indazole-5-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Derivative Formation : New derivatives of ethyl-1H-indazole-3-carboxylate, with various aliphatic or aromatic acyl radicals and substituents like halogens or methyl groups, have been synthesized, highlighting the versatility of indazole compounds in chemical synthesis (Bistocchi et al., 1981).
  • Chemical Transformations : The compound has been involved in complex chemical transformations, such as the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and subsequent conversion to different derivatives, demonstrating its utility in organic chemistry (El’chaninov et al., 2018).

Physicochemical Studies

  • Molecular Structure Analysis : The crystal structure of 7-methoxy-1H-indazole, a related compound, was analyzed, showing the methoxy group lies in the plane of the indazole system, providing insights into the molecular configuration of similar compounds (Sopková-de Oliveira Santos et al., 2002).
  • Enthalpy of Formation Studies : The molar standard enthalpy of formation of various indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, has been measured, contributing to the understanding of their energetic and structural characteristics (Orozco-Guareño et al., 2019).

Biological Applications

  • Anticancer and Antiviral Potential : Certain derivatives of methyl 7-methyl-1H-indazole-5-carboxylate have shown promising results as inhibitors of monoamine oxidase B, with potential implications in the treatment of neurological disorders and as antiviral agents (Tzvetkov et al., 2014).
  • Antitubercular Activity : Novel derivatives synthesized from methyl 7-methyl-1H-indazole-5-carboxylate have shown significant in vitro antitubercular activity, indicating potential applications in tuberculosis treatment (Venugopala et al., 2016).

Environmental Applications

  • Corrosion Inhibition : Menthone derivatives of indazole, including compounds related to methyl 7-methyl-1H-indazole-5-carboxylate, have been evaluated as mild steel corrosion inhibitors, showcasing their potential in industrial applications (Ansari et al., 2015).

properties

IUPAC Name

methyl 7-methyl-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14-2)4-8-5-11-12-9(6)8/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECTWNKIPYGAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-methyl-1H-indazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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